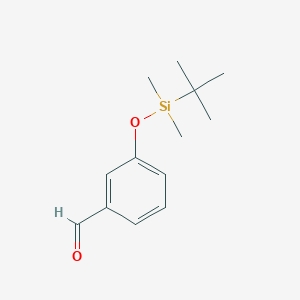

3-tert-Butyldimethylsilyloxybenzaldehyde

Description

Significance of Aryl Aldehyde Derivatives in Retrosynthetic Analysis and Target Molecule Synthesis

Aryl aldehyde derivatives are fundamental components in the field of organic chemistry, particularly in the strategic planning of complex molecular syntheses. Retrosynthetic analysis, a technique that deconstructs a target molecule into simpler, commercially available precursors, frequently identifies aryl aldehydes as key intermediates. ias.ac.inslideshare.net The aldehyde functional group is exceptionally versatile; it can be transformed into a wide array of other functionalities, including alcohols, alkenes, carboxylic acids, and amines.

In retrosynthesis, the carbon-carbon or carbon-heteroatom bonds connected to the aldehyde group are common points for "disconnections," which correspond to known, reliable chemical reactions in the forward, synthetic direction. amazonaws.comfiveable.me For example, a disconnection of a carbon-carbon bond adjacent to a hydroxyl group might suggest an aldol (B89426) reaction or a Grignard addition to an aldehyde in the synthetic plan. fiveable.me This versatility makes aryl aldehydes crucial synthons, or synthetic building blocks, for constructing the carbon skeleton of natural products, pharmaceuticals, and advanced materials.

Strategic Role of Silyl (B83357) Ethers as Orthogonal Protecting Groups in Multifunctionalized Systems

In the synthesis of complex molecules that contain multiple reactive functional groups, it is often necessary to temporarily block, or "protect," one group while a chemical transformation is carried out on another. numberanalytics.com Silyl ethers are a prominent class of protecting groups for hydroxyl functionalities due to their ease of installation, stability across a wide range of reaction conditions, and, crucially, their selective removal under specific, mild conditions. nih.gov

The concept of "orthogonality" in protecting group strategy is paramount. Orthogonal protecting groups can be removed in any desired order without affecting other protecting groups present in the molecule. numberanalytics.comuchicago.edu Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are a cornerstone of this strategy. They are typically stable to basic, oxidative, and reductive conditions but can be selectively cleaved using fluoride (B91410) ion sources (e.g., tetrabutylammonium (B224687) fluoride, TBAF) or acidic hydrolysis. nih.govnih.gov This allows a chemist to, for instance, remove a TBDMS group without disturbing an acid-labile acetal (B89532) or a base-labile ester group elsewhere in the molecule, providing precise control over the synthetic sequence. numberanalytics.com

Overview of 3-tert-Butyldimethylsilyloxybenzaldehyde as a Versatile Synthetic Intermediate

This compound (CAS Number: 96013-95-5) is a prime example of a bifunctional synthetic intermediate that embodies the principles outlined above. lgcstandards.com It combines the synthetic versatility of an aryl aldehyde with the robust and orthogonal protection of a phenolic hydroxyl group by a TBDMS ether.

This compound is synthesized from its precursor, 3-hydroxybenzaldehyde (B18108), by reacting the phenolic hydroxyl group with a silylating agent like tert-butyldimethylsilyl chloride. wikipedia.orgchemicalbook.com The resulting molecule allows chemists to exploit the reactivity of the aldehyde group for various transformations, such as nucleophilic additions, oxidations, reductions, or olefination reactions. The bulky TBDMS group effectively shields the hydroxyl functionality, preventing its interference in these reactions. Subsequently, the silyl ether can be selectively removed to reveal the free phenol (B47542), enabling further functionalization at that position. This two-stage reactivity makes this compound a valuable and versatile tool for the construction of complex, multifunctionalized aromatic compounds.

Physicochemical Properties

The properties of this compound are best understood in the context of its precursor, 3-hydroxybenzaldehyde. The protection of the hydroxyl group with the TBDMS moiety significantly alters its physical and chemical characteristics.

| Property | 3-Hydroxybenzaldehyde | This compound |

| CAS Number | 100-83-4 wikipedia.org | 96013-95-5 lgcstandards.com |

| Molecular Formula | C₇H₆O₂ wikipedia.org | C₁₃H₂₀O₂Si |

| Molar Mass | 122.12 g/mol wikipedia.org | 236.38 g/mol |

| Appearance | Colorless to tan solid wikipedia.org | Typically an oil or low-melting solid |

| Melting Point | 106 °C wikipedia.org | Not widely reported |

| Boiling Point | 240 °C wikipedia.org | Not widely reported |

| Key Functional Groups | Phenolic Hydroxyl (-OH), Aldehyde (-CHO) wikipedia.org | Silyl Ether (-OSi(CH₃)₂(C(CH₃)₃)), Aldehyde (-CHO) |

Detailed Research Findings

While specific, complex total synthesis examples detailing the use of this compound are highly specialized, its application follows well-established synthetic routes. The primary utility of this compound is to serve as a protected form of 3-hydroxybenzaldehyde, allowing for selective reactions at the aldehyde position.

Synthesis of the Intermediate:

The preparation of this compound involves a standard silylation reaction. 3-Hydroxybenzaldehyde is treated with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole (B134444) or triethylamine (B128534), in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The base serves to deprotonate the phenolic hydroxyl group, facilitating its nucleophilic attack on the silicon atom of TBDMSCl.

Representative Synthetic Applications:

Once synthesized, the aldehyde group of this compound can undergo a variety of transformations.

Reduction: The aldehyde can be selectively reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. The TBDMS ether remains intact under these conditions. Subsequent deprotection with a fluoride source would yield 3-hydroxybenzyl alcohol.

Oxidation: The aldehyde can be oxidized to a carboxylic acid using reagents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent. The choice of oxidant must be made carefully to ensure the stability of the silyl ether. This pathway leads to the synthesis of 3-tert-butyldimethylsilyloxybenzoic acid.

Carbon-Carbon Bond Formation: The aldehyde is an excellent electrophile for reactions with nucleophiles like Grignard reagents (R-MgBr) or organolithium reagents (R-Li). This allows for the formation of a new carbon-carbon bond and the creation of a secondary alcohol. For example, reaction with methylmagnesium bromide would yield 1-(3-(tert-butyldimethylsilyloxy)phenyl)ethanol.

Olefination: The Wittig reaction, using a phosphorus ylide (Ph₃P=CHR), can convert the aldehyde into an alkene. This is a powerful method for creating carbon-carbon double bonds with control over stereochemistry. The silyl ether is stable to typical Wittig reaction conditions.

Following any of these transformations, the phenolic hydroxyl group can be unmasked by treating the product with a reagent like tetrabutylammonium fluoride (TBAF). This strategic protection-deprotection sequence is central to the utility of this compound in multi-step synthesis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[tert-butyl(dimethyl)silyl]oxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2Si/c1-13(2,3)16(4,5)15-12-8-6-7-11(9-12)10-14/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEJMRFPMLLTIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458768 | |

| Record name | 3-(t-Butyldimethylsilyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96013-95-5 | |

| Record name | 3-(t-Butyldimethylsilyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Tert Butyldimethylsilyloxybenzaldehyde

Direct Silylation of 3-Hydroxybenzaldehyde (B18108)

The most common and direct method for the synthesis of 3-tert-butyldimethylsilyloxybenzaldehyde is the reaction of 3-hydroxybenzaldehyde with tert-butyldimethylsilyl chloride (TBDMS-Cl). This reaction requires a basic catalyst to facilitate the silylation of the phenolic hydroxyl group. The efficiency of this transformation is highly dependent on the choice of the catalytic system, reagents, and the optimization of reaction conditions.

Catalytic Systems and Reagents for Phenolic Hydroxyl Protection

The selection of an appropriate catalytic system is crucial for the successful silylation of 3-hydroxybenzaldehyde. The catalyst not only deprotonates the phenolic hydroxyl group, making it a more potent nucleophile, but can also activate the silylating agent.

Imidazole (B134444) is a widely used and effective catalyst for the silylation of hydroxyl groups with TBDMS-Cl. The reaction proceeds through the formation of a highly reactive silylimidazolium intermediate. This intermediate is then readily attacked by the phenoxide ion of 3-hydroxybenzaldehyde to form the desired silyl (B83357) ether.

The general reaction scheme is as follows:

3-Hydroxybenzaldehyde + TBDMS-Cl (in the presence of Imidazole) → this compound

Several studies have reported the use of imidazole in dimethylformamide (DMF) as a solvent, often resulting in high yields. For instance, the silylation of a phenolic hydroxyl group using TBDMS-Cl and imidazole in DMF at 20°C for 4 hours has been reported to yield the product in 91%. rsc.org Another similar procedure for the silylation of a phenol (B47542) at room temperature for 4 hours in DMF also afforded a high yield of 92%. rsc.org

Table 1: Imidazole-Mediated Silylation of Phenols with TBDMS-Cl in DMF

| Substrate | Temperature (°C) | Reaction Time (h) | Yield (%) |

| A Dihydroxydiaminopyrimidine | 20 | 4 | 91 |

| p-Cresol | Room Temperature | 4 | 92 |

| 1-Dodecanol | Room Temperature | 6 | 63 |

This table presents data from the silylation of various hydroxylated compounds to illustrate the general effectiveness of the imidazole/TBDMS-Cl system in DMF.

An alternative and also highly effective catalytic system involves the use of 4-dimethylaminopyridine (B28879) (DMAP) in conjunction with a stoichiometric base, typically triethylamine (B128534) (TEA). In this system, DMAP acts as a nucleophilic catalyst, forming a highly reactive N-silylated DMAP intermediate. Triethylamine serves as an acid scavenger, neutralizing the hydrochloric acid generated during the reaction and driving the equilibrium towards product formation. orgsyn.org

The combination of DMAP and TEA is known to be a powerful system for the silylation of sterically hindered or less reactive hydroxyl groups.

Optimization of Reaction Conditions and Solvent Systems

To achieve optimal yields and reaction efficiency, careful consideration of the reaction conditions, including the choice of solvent, temperature, and reaction duration, is essential.

The choice of solvent can significantly influence the rate and outcome of the silylation reaction. Polar aprotic solvents are generally preferred as they can solvate the ionic intermediates and facilitate the reaction.

Dimethylformamide (DMF): DMF is a highly polar aprotic solvent that is frequently used for silylation reactions. Its high dielectric constant helps to stabilize the charged intermediates, and it is an excellent solvent for both the starting materials and reagents. rsc.orgrsc.org In some cases, DMF itself can act as a catalyst in silylation reactions.

Dichloromethane (B109758) (DCM): Dichloromethane is another commonly used solvent for silylation. It is less polar than DMF but is often effective and is easier to remove during the work-up procedure due to its lower boiling point. orgsyn.org A silylation reaction of an alcohol in dichloromethane at room temperature has been reported to proceed overnight. rsc.org

Table 2: Comparison of Solvents for Silylation Reactions

| Solvent | Polarity | Boiling Point (°C) | General Observations |

| Dichloromethane (DCM) | Medium | 39.6 | Good for many silylations, easy to remove. |

| Dimethylformamide (DMF) | High | 153 | Excellent solvent, can accelerate reactions. |

The temperature and duration of the reaction are critical parameters that must be optimized to ensure complete conversion of the starting material while minimizing the formation of by-products.

Silylation of phenolic hydroxyl groups with TBDMS-Cl is often carried out at room temperature (approximately 20-25°C). rsc.orgrsc.orgorgsyn.org Depending on the reactivity of the substrate and the catalytic system used, the reaction time can range from a few hours to overnight. For instance, imidazole-catalyzed silylations in DMF are often complete within 4-6 hours at room temperature. rsc.orgrsc.org Reactions in dichloromethane, particularly those using the DMAP/TEA system, may require longer reaction times, such as 16 hours or overnight. rsc.orgorgsyn.org Monitoring the reaction progress by thin-layer chromatography (TLC) is crucial to determine the optimal reaction time.

Table 3: Illustrative Reaction Conditions for Silylation

| Catalytic System | Solvent | Temperature | Duration | Typical Yield |

| Imidazole / TBDMS-Cl | DMF | 20°C - Room Temp | 4 - 6 hours | High (e.g., 91-92%) rsc.orgrsc.org |

| TEA / TBDMS-Cl | Dichloromethane | 23°C | 16 hours | Substrate dependent |

| Imidazole / TBDMS-Cl | Dichloromethane | Room Temp | Overnight | Substrate dependent |

Purification Strategies (e.g., Flash Chromatography, Recrystallization)

The purification of this compound and structurally similar compounds is critical for removing unreacted starting materials, catalysts, and byproducts. The primary methods employed are flash chromatography and recrystallization, chosen based on the physical state and purity of the crude product.

Flash Chromatography: This is a prevalent technique for purifying silylated compounds, which are often oils or low-melting solids. For compounds analogous to this compound, such as 3-tert-butyldimethylsilyloxymethyl-benzyl alcohol, purification is effectively achieved by chromatography on silica (B1680970) gel. prepchem.com A common mobile phase for such separations is a gradient of hexane (B92381) and ether, which allows for the elution of the desired product while retaining more polar impurities. prepchem.com The process involves concentrating the reaction mixture and loading the residue onto a silica gel column, followed by elution with an appropriate solvent system. prepchem.com

Recrystallization: While many silyl ethers are oils, if the product is a solid, recrystallization can be a highly effective method for achieving high purity. The crude product is dissolved in a minimal amount of a hot solvent in which it is soluble, and then cooled slowly to allow for the formation of crystals. Impurities remain in the solvent. The choice of solvent is crucial and is determined empirically.

The selection between these two methods depends on the specific characteristics of the crude product. Oily residues are almost exclusively purified by chromatography, whereas crystalline solids may be purified by recrystallization to remove final traces of impurities.

Comparative Analysis with Syntheses of Related Silyloxybenzaldehyde Isomers

The synthesis of silyloxybenzaldehydes involves the protection of a hydroxyl group on a hydroxybenzaldehyde scaffold. The specific isomer produced is dictated entirely by the choice of the starting hydroxybenzaldehyde. The general reaction involves a silylating agent, typically tert-butyldimethylsilyl chloride (TBDMSCl), and a base, such as imidazole, in an aprotic solvent like dimethylformamide (DMF).

Synthesis of Di-silylated Benzoyl Derivatives (e.g., 3,4-Bis(tert-butyldimethylsilyloxy)benzaldehyde, 3,5-Bis(tert-butyldimethylsilyloxy)benzaldehyde)

The synthesis of di-silylated benzaldehyde (B42025) derivatives follows the same fundamental principle as the mono-silylated counterparts but requires different starting materials and stoichiometry.

3,4-Bis(tert-butyldimethylsilyloxy)benzaldehyde: The precursor for this derivative is 3,4-dihydroxybenzaldehyde. The synthesis requires at least two equivalents of the silylating agent (e.g., TBDMSCl) and base to ensure both phenolic hydroxyl groups are protected. The reaction yields the di-protected product, which is a key intermediate in various synthetic pathways. scbt.com

3,5-Bis(tert-butyldimethylsilyloxy)benzaldehyde: Similarly, this compound is prepared from 3,5-dihydroxybenzaldehyde. The steric and electronic environment of the two hydroxyl groups in the meta positions influences the reaction, but the general methodology of using at least two equivalents of silylating agent and base remains the same.

The primary difference in the synthesis of these di-silylated compounds compared to this compound lies in the starting material (a dihydroxybenzaldehyde vs. a monohydroxybenzaldehyde) and the molar equivalents of reagents required.

Synthesis of Positional Isomers (e.g., 4-(tert-Butyldimethylsilyloxy)benzaldehyde)

The synthesis of positional isomers is achieved by simply changing the starting material to the corresponding hydroxybenzaldehyde isomer.

4-(tert-Butyldimethylsilyloxy)benzaldehyde: This isomer is synthesized from 4-hydroxybenzaldehyde. sigmaaldrich.comcymitquimica.comscbt.com The reaction conditions, involving TBDMSCl and a base like imidazole, are analogous to those used for the 3-isomer. The key determinant of the final product's structure is the position of the hydroxyl group on the starting aromatic ring. The properties of the resulting isomer, such as boiling point (224-226 °C) and density (0.957 g/mL at 25 °C), are distinct from its other positional isomers. sigmaaldrich.com

The comparative analysis underscores a straightforward structure-function relationship: the isomeric identity of the final silyloxybenzaldehyde is directly controlled by the isomeric identity of the hydroxybenzaldehyde precursor.

| Starting Material | Product | Key Difference |

| 3-Hydroxybenzaldehyde | This compound | Starting isomer dictates product structure. |

| 4-Hydroxybenzaldehyde | 4-(tert-Butyldimethylsilyloxy)benzaldehyde | Starting isomer dictates product structure. sigmaaldrich.com |

| 3,4-Dihydroxybenzaldehyde | 3,4-Bis(tert-butyldimethylsilyloxy)benzaldehyde | Dihydroxy precursor; requires ≥2 eq. of silylating agent. scbt.com |

| 3,5-Dihydroxybenzaldehyde | 3,5-Bis(tert-butyldimethylsilyloxy)benzaldehyde | Dihydroxy precursor; requires ≥2 eq. of silylating agent. |

Advanced Synthetic Strategies and Precursors for Structural Diversification

The precursor for synthesizing this compound is 3-hydroxybenzaldehyde. This readily available starting material is the foundational block upon which the tert-butyldimethylsilyl (TBDMS) protecting group is installed.

Structural diversification of this compound leverages the reactivity of its two primary functional groups: the aldehyde and the silyl ether.

Reactions at the Aldehyde Group: The aldehyde moiety is a versatile functional group that can undergo a wide array of transformations to generate molecular complexity. These include:

Oxidation: Conversion to a carboxylic acid (3-(tert-butyldimethylsilyloxy)benzoic acid).

Reduction: Conversion to an alcohol (3-(tert-butyldimethylsilyloxy)benzyl alcohol).

Nucleophilic Addition: Reactions with Grignard reagents or organolithium compounds to form secondary alcohols.

Wittig Reaction: Conversion of the aldehyde to an alkene.

Reductive Amination: Formation of amines by reaction with an amine in the presence of a reducing agent.

Deprotection of the Silyl Ether: The TBDMS group is a robust protecting group for the phenolic hydroxyl. Its key strategic advantage is that it can be selectively removed under specific conditions (e.g., using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride, TBAF) to unmask the hydroxyl group. This allows for subsequent reactions at this position, such as:

Alkylation: Formation of an ether (O-alkylation).

Acylation: Formation of an ester (O-acylation).

Coupling Reactions: Use in cross-coupling methodologies.

These advanced strategies allow chemists to use this compound as a versatile intermediate, enabling the synthesis of a diverse library of complex molecules by sequentially or concurrently modifying the aldehyde and the protected hydroxyl group.

Chemical Reactivity and Derivatization Pathways of 3 Tert Butyldimethylsilyloxybenzaldehyde

Reduction and Oxidation Chemistry

The presence of both an aldehyde and a silyl (B83357) ether in 3-tert-butyldimethylsilyloxybenzaldehyde necessitates careful consideration of reagent choice to achieve selective transformations. The aldehyde group is susceptible to both reduction and oxidation, while the TBDMS ether is generally stable under a range of conditions but can be cleaved under strongly acidic or fluoride-containing environments.

Selective Reduction of Aldehyde Moiety to 3-tert-Butyldimethylsilyloxybenzyl Alcohol (e.g., using Sodium Borohydride)

The aldehyde functional group in this compound can be selectively reduced to a primary alcohol, yielding 3-tert-butyldimethylsilyloxybenzyl alcohol. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones. masterorganicchemistry.com The reaction is typically carried out in a protic solvent such as methanol or ethanol at room temperature or below. ugm.ac.idgoogle.com

The general procedure involves dissolving the aldehyde in a suitable alcoholic solvent and then adding sodium borohydride portion-wise. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). rsc.org Upon completion, the reaction is typically quenched with water or a dilute acid, followed by extraction of the product into an organic solvent. The TBDMS protecting group remains intact under these conditions, allowing for the isolation of the desired silyloxybenzyl alcohol in good yield. rsc.org

| Reactant | Reagent | Solvent | Product | Typical Yield |

|---|---|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 3-tert-Butyldimethylsilyloxybenzyl Alcohol | High |

Strategic Considerations for Selective Transformations in the Presence of Silyl Ether

The tert-butyldimethylsilyl (TBDMS) ether is a robust protecting group that is stable to a wide variety of reagents and reaction conditions, which is a key strategic advantage in multi-step synthesis. It is generally resistant to basic conditions, nucleophiles, and many oxidizing and reducing agents, including sodium borohydride. masterorganicchemistry.com This stability allows for the selective manipulation of other functional groups within the molecule, such as the aldehyde in this compound.

However, the TBDMS group is susceptible to cleavage under acidic conditions and by fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). This reactivity profile allows for its selective removal when desired. Therefore, when planning a synthetic route involving a TBDMS-protected compound, it is crucial to avoid strongly acidic conditions or fluoride reagents if the silyl ether needs to be preserved. Conversely, these conditions can be employed for a deprotection step to unveil the phenol (B47542).

Halogenation and Electrophilic Substitution on the Aromatic Ring

The aromatic ring of this compound can undergo electrophilic substitution reactions. The silyloxy group is an ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to this group. However, the bulky nature of the TBDMS group can sterically hinder attack at the ortho positions.

Synthesis of Halogenated Benzyl (B1604629) Derivatives (e.g., 3-tert-Butyldimethylsilyloxybenzyl Bromide)

The synthesis of 3-tert-butyldimethylsilyloxybenzyl bromide is typically achieved from the corresponding alcohol, 3-tert-butyldimethylsilyloxybenzyl alcohol, rather than directly from the aldehyde. A common method for converting benzylic alcohols to benzyl bromides is the Appel reaction, which uses a combination of a phosphine, typically triphenylphosphine (PPh₃), and a halogen source like N-bromosuccinimide (NBS) or carbon tetrabromide (CBr₄). rsc.org

This two-step sequence, starting with the reduction of the aldehyde as described in section 3.1.1, provides a reliable route to the desired benzyl bromide. The reaction of the alcohol with PPh₃ and NBS is generally fast and proceeds under mild conditions, which are compatible with the TBDMS protecting group. rsc.org

| Starting Material | Reagents | Solvent | Product |

|---|---|---|---|

| 3-tert-Butyldimethylsilyloxybenzyl Alcohol | Triphenylphosphine (PPh₃), N-Bromosuccinimide (NBS) | Tetrahydrofuran (THF) | 3-tert-Butyldimethylsilyloxybenzyl Bromide |

Carbon-Carbon Bond Forming Reactions

The aldehyde functionality of this compound is an excellent electrophile for various carbon-carbon bond-forming reactions, including reactions with enolates and other nucleophiles.

Aldol (B89426) Condensation Reactions for α,β-Unsaturated Systems

This compound can participate in aldol condensation reactions with enolizable ketones or aldehydes to form α,β-unsaturated carbonyl compounds. A classic example is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide. wikipedia.orgnih.gov

In a typical Claisen-Schmidt reaction, this compound would be treated with a ketone, such as acetone, in an alcoholic solvent with a catalytic amount of a strong base. gordon.edu The base deprotonates the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated ketone. uomustansiriyah.edu.iq The stability of the TBDMS ether under these basic conditions ensures that the protecting group remains intact throughout the reaction. gordon.edumagritek.com

| Aldehyde | Ketone | Base Catalyst | Solvent | Product Type |

|---|---|---|---|---|

| This compound | Acetone | Sodium Hydroxide (NaOH) | Ethanol | α,β-Unsaturated Ketone |

Wittig Reactions for Vinylic and Styrenic Derivatives

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones, offering a high degree of control over the location of the newly formed double bond. mnstate.edulibretexts.org In the context of this compound, this reaction provides a direct route to a variety of vinylic and styrenic derivatives. The reaction involves the treatment of the aldehyde with a phosphorus ylide, also known as a Wittig reagent, which is typically generated by the deprotonation of a phosphonium salt with a strong base. masterorganicchemistry.comyoutube.com

The general mechanism commences with the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon of the benzaldehyde (B42025) derivative. masterorganicchemistry.com This initial addition leads to the formation of a betaine intermediate, which subsequently collapses to a four-membered oxaphosphetane ring. organic-chemistry.org The driving force of the reaction is the irreversible decomposition of the oxaphosphetane to yield the desired alkene and a stable triphenylphosphine oxide byproduct. mnstate.eduorganic-chemistry.org

The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-alkene, is influenced by the nature of the substituents on the phosphorus ylide. organic-chemistry.org Stabilized ylides, which contain an electron-withdrawing group, generally favor the formation of the (E)-alkene, while non-stabilized ylides typically lead to the (Z)-alkene. organic-chemistry.org This selectivity allows for the targeted synthesis of specific stereoisomers of styrenic derivatives from this compound.

Table 1: Examples of Wittig Reagents for the Synthesis of Vinylic and Styrenic Derivatives

| Wittig Reagent Precursor (Phosphonium Salt) | Ylide Type | Expected Alkene Product Stereochemistry |

| Methyltriphenylphosphonium bromide | Non-stabilized | (Z)-alkene favored |

| Benzyltriphenylphosphonium chloride | Semi-stabilized | Mixture of (E)- and (Z)-alkenes |

| (Carbethoxymethyl)triphenylphosphonium bromide | Stabilized | (E)-alkene favored |

Grignard Reactions and Organometallic Coupling

Grignard reagents, which are organomagnesium halides, are potent nucleophiles that readily add to the carbonyl group of aldehydes, including this compound. masterorganicchemistry.com This reaction is a cornerstone of carbon-carbon bond formation, providing a straightforward method for the synthesis of secondary alcohols. masterorganicchemistry.com The reaction proceeds via the nucleophilic addition of the Grignard reagent to the aldehyde's carbonyl carbon, forming an alkoxide intermediate which, upon acidic workup, yields the corresponding secondary alcohol. masterorganicchemistry.com

Organometallic coupling reactions, such as the Kumada coupling, offer an alternative pathway for the derivatization of aryl halides. In a related synthesis, a Grignard reagent derived from a protected chlorophenol has been coupled with vinyl chloride in the presence of a nickel catalyst to produce a styrenic derivative. google.com This suggests that derivatives of this compound could potentially undergo similar organometallic coupling reactions to introduce a variety of substituents onto the aromatic ring, provided a suitable halide is present.

Mukaiyama-Michael Additions for Conjugate Functionalization

The Mukaiyama-Michael reaction is a conjugate addition reaction that involves the addition of a silyl enol ether to an α,β-unsaturated carbonyl compound, catalyzed by a Lewis acid. nih.gov While this compound itself is not a direct substrate for this reaction, its derivatives, such as α,β-unsaturated aldehydes or ketones formed from it, can participate as electrophiles. nih.govprinceton.edu

This reaction allows for the formation of a carbon-carbon bond at the β-position of the unsaturated system, leading to the synthesis of 1,5-dicarbonyl compounds or related structures. nih.gov The use of chiral catalysts can render the Mukaiyama-Michael addition enantioselective, providing a route to optically active products. nih.govprinceton.edu The reaction is valued for its mild conditions and high chemoselectivity. nih.gov

Electron Transfer Initiated Cyclization (ETIC) Reactions for Carbocyclic Ring Construction

Electron Transfer Initiated Cyclization (ETIC) reactions represent a method for the construction of carbocyclic rings. These reactions can be initiated by single electron transfer to or from an organic molecule, generating a radical ion that can then undergo cyclization. nih.gov In the context of aromatic aldehydes, related dearomatizing radical cyclizations have been triggered by single electron transfer to amide-type carbonyls, leading to the formation of spirocyclic scaffolds. While direct examples involving this compound are not prevalent in the literature, the general principles of ETIC suggest potential pathways for the construction of carbocyclic rings from its derivatives. The selectivity and efficiency of such reactions can be tuned by modulating the oxidation potentials of the involved species. nih.gov

Heterocycle Formation and Ring-Closing Methodologies

The aldehyde functionality of this compound serves as a key handle for the construction of various heterocyclic ring systems.

Vinologous Aldol Reactions in Furan Synthesis

The vinylogous aldol reaction is an extension of the classical aldol reaction, where an enolate or its equivalent adds to an aldehyde. In the context of furan synthesis, the reaction of a silyloxy furan with an aldehyde, such as this compound, can be employed. This reaction, often catalyzed by a chiral organic salt, can proceed with high diastereoselectivity and enantioselectivity to produce butenolide derivatives, which are important precursors to furans and other biologically active compounds.

Protective Group Manipulations and Orthogonal Chemistry

The tert-butyldimethylsilyl (TBDMS) group is a robust protecting group for hydroxyl functionalities, widely used due to its stability under a broad range of reaction conditions and its selective removal. beilstein-journals.org This allows for the manipulation of other functional groups within a molecule without affecting the protected phenol.

Orthogonal protection strategies are crucial in the synthesis of complex molecules, enabling the selective deprotection of one protecting group in the presence of others. wikipedia.org The TBDMS group is orthogonal to many other common protecting groups, such as acetate and benzyl ethers. This orthogonality allows for a stepwise and controlled deprotection sequence.

The cleavage of the TBDMS ether can be achieved under various conditions, including treatment with fluoride ion sources like tetrabutylammonium fluoride (TBAF), or under acidic conditions. researchgate.netorganic-chemistry.org The choice of deprotection reagent can be tailored to be compatible with other functional groups present in the molecule. For instance, selective deprotection of aliphatic TBDMS ethers in the presence of aromatic TBDMS ethers has been achieved using catalytic amounts of sodium tetrachloroaurate(III) dihydrate. researchgate.netorganic-chemistry.org Furthermore, methods have been developed for the chemoselective deprotection of TBDMS ethers in the presence of other silyl ethers like triethylsilyl (TES) ethers, often utilizing mild acidic conditions. nih.gov

Table 2: Common Reagents for the Deprotection of TBDMS Ethers

| Reagent | Conditions | Selectivity |

| Tetrabutylammonium fluoride (TBAF) | THF, room temperature | General, highly effective for Si-O bond cleavage |

| Acetic Acid | THF/water | Mildly acidic, can be selective |

| Hydrofluoric acid (HF) - Pyridine | Acetonitrile or THF | Potent, requires careful handling |

| Sodium tetrachloroaurate(III) dihydrate | Methanol | Catalytic, selective for aliphatic over aromatic TBDMS ethers |

| Formic Acid | Methanol or Dichloromethane (B109758) | Selective for TES over TBDMS ethers |

Selective Deprotection Strategies for tert-Butyldimethylsilyl Ethers

The cleavage of the silicon-oxygen bond in tert-butyldimethylsilyl ethers is a fundamental transformation in organic synthesis, enabling the unmasking of hydroxyl groups at a desired stage. The lability of the TBDMS group is highly dependent on the reaction conditions, with fluoride-based reagents and acidic media being the most common methods for its removal. Phenolic TBDMS ethers, such as in this compound, are generally more susceptible to cleavage under basic or fluoride-mediated conditions compared to acidic conditions.

Fluoride Reagents

Fluoride ions exhibit a strong affinity for silicon, forming a highly stable Si-F bond, which is the driving force for the deprotection of silyl ethers. nih.gov A variety of fluoride sources are available, each with its own reactivity profile, allowing for a degree of selectivity.

Tetrabutylammonium fluoride (TBAF) is the most commonly employed fluoride reagent for TBDMS deprotection due to its high solubility in organic solvents. chemspider.comcommonorganicchemistry.com It is typically used as a 1 M solution in tetrahydrofuran (THF). chemspider.comcommonorganicchemistry.com The reaction is generally carried out at room temperature, although gentle heating can be applied to accelerate the process. commonorganicchemistry.com While highly effective, the basicity of TBAF can sometimes lead to side reactions with sensitive substrates. chemspider.com Buffering the reaction with acetic acid can mitigate this issue. chemspider.com

A representative procedure for TBAF-mediated deprotection involves treating the silyl ether with an excess of TBAF in THF at room temperature. gelest.com The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, an aqueous workup is typically performed to remove the TBAF and other water-soluble byproducts. nih.gov

Hydrofluoric acid (HF) and its complexes, such as HF-pyridine, are also potent reagents for silyl ether cleavage. nih.gov Due to the hazardous nature of aqueous HF, the use of HF-pyridine complex is often preferred. These reactions are typically performed in a polar aprotic solvent like acetonitrile at 0 °C. gelest.com

The table below summarizes common fluoride reagents and their typical reaction conditions for the deprotection of TBDMS ethers.

| Reagent | Typical Conditions | Notes |

| Tetrabutylammonium fluoride (TBAF) | 1 M solution in THF, room temperature | Most common and generally effective; can be basic. chemspider.comcommonorganicchemistry.com |

| Hydrofluoric acid - Pyridine (HF·Py) | Acetonitrile, 0 °C | Potent reagent; HF is highly corrosive and toxic. nih.govgelest.com |

| Potassium bifluoride (KHF₂) | Methanol, room temperature | A mild and selective reagent for phenolic TBDMS ethers. nih.gov |

Hydrochloric Acid (HCl)

Acid-catalyzed deprotection of TBDMS ethers proceeds via protonation of the ether oxygen, followed by nucleophilic attack of a water molecule or the conjugate base of the acid. While effective, this method is generally less selective than fluoride-mediated deprotection, as other acid-labile functional groups may also be cleaved. The rate of hydrolysis for TBDMS ethers under acidic conditions is significantly slower than for simpler silyl ethers like trimethylsilyl (TMS) ethers. For phenolic TBDMS ethers, deprotection with aqueous HCl is generally slower than with basic or fluoride-based methods. nih.gov For instance, the half-life for the deprotection of the TBDMS ether of p-cresol with 1% HCl in 95% ethanol is approximately 4.5 hours. nih.gov

Deprotection is typically carried out using a solution of HCl in a protic solvent such as methanol or a mixture of THF and water. The concentration of the acid and the reaction temperature can be adjusted to control the rate of deprotection.

The following table outlines typical conditions for the acidic deprotection of TBDMS ethers.

| Reagent | Typical Conditions | Notes |

| Hydrochloric acid (HCl) | 1% HCl in 95% Ethanol | Slower than fluoride-based methods for phenolic TBDMS ethers. nih.gov |

| Hydrochloric acid (HCl) | 4 M solution in Dioxane | Can be used for deprotection of Boc groups, indicating its utility for other acid-labile groups. researchgate.net |

Functional Group Interconversions Facilitated by Silyl Ether Protection

The presence of the TBDMS protecting group on the hydroxyl functionality of 3-hydroxybenzaldehyde (B18108) allows for a diverse range of chemical transformations to be performed on the aldehyde group without interference from the acidic phenolic proton. This strategy is crucial for the synthesis of more complex molecules where the aldehyde needs to be modified while the hydroxyl group is masked.

A common and powerful method for carbon-carbon bond formation is the Wittig reaction , which converts aldehydes and ketones into alkenes. libretexts.orgmasterorganicchemistry.com The reaction involves the use of a phosphorus ylide, also known as a Wittig reagent. libretexts.orgmasterorganicchemistry.com The TBDMS group is stable under the basic conditions typically used to generate the ylide and during the subsequent reaction with the aldehyde. libretexts.org This allows for the synthesis of 3-(tert-butyldimethylsilyloxy)stilbene and its derivatives. The general procedure involves the reaction of this compound with a pre-formed or in situ generated phosphorus ylide in a suitable solvent like THF or dichloromethane. nku.edulibretexts.org

Another important class of reactions is the addition of Grignard reagents to the aldehyde, which results in the formation of secondary alcohols. The TBDMS ether is generally stable to the nucleophilic and basic nature of Grignard reagents, provided that the reaction is carried out under anhydrous conditions and at controlled temperatures. researchgate.net This allows for the introduction of a wide variety of alkyl and aryl substituents at the benzylic position.

Furthermore, the aldehyde group can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄). ucalgary.carsc.org The TBDMS group is inert to these conditions, enabling the synthesis of 3-(tert-butyldimethylsilyloxy)benzyl alcohol. The reaction is typically carried out in an alcoholic solvent such as methanol or ethanol at room temperature or below. rsc.org

The following table summarizes some key functional group interconversions of this compound.

| Reaction | Reagents | Product |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CHR) | 1-(3-(tert-butyldimethylsilyloxy)phenyl)alkene |

| Grignard Reaction | Grignard Reagent (R-MgX) | 1-(3-(tert-butyldimethylsilyloxy)phenyl)alkanol |

| Reduction | Sodium Borohydride (NaBH₄) | (3-(tert-butyldimethylsilyloxy)phenyl)methanol |

Applications in Advanced Organic Synthesis and Functional Materials Science

Polymer Chemistry and Functional Material Development

Fabrication of Amphiphilic Diblock Copolymers

Amphiphilic diblock copolymers, which consist of covalently linked hydrophilic and hydrophobic polymer chains, are of significant interest for their ability to self-assemble into various nanostructures like micelles and vesicles. 3-tert-Butyldimethylsilyloxybenzaldehyde serves as a valuable precursor for creating monomers used in the synthesis of such advanced materials.

A synthetic strategy can involve modifying the aldehyde group to incorporate a polymerizable moiety, such as a vinyl or methacrylate (B99206) group. This functionalized monomer can then be polymerized, often through controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, to form a hydrophobic block. The tert-butyldimethylsilyl (TBDMS) ether group remains intact during this process, ensuring the hydrophobicity of the resulting polymer chain.

The second, hydrophilic block can be introduced by sequential polymerization of a hydrophilic monomer. Subsequently, the crucial step of deprotection transforms the nature of the first block. Cleavage of the TBDMS ether, typically with a fluoride (B91410) source such as tetra-n-butylammonium fluoride (TBAF), exposes the phenolic hydroxyl group. This conversion renders the entire polymer block hydrophilic. The resulting polymer possesses one hydrophobic block and one newly formed hydrophilic block, thus creating the target amphiphilic diblock copolymer. These copolymers can then self-assemble in selective solvents, forming ordered nanostructures with potential applications in drug delivery and nanotechnology.

Role in Post-Polymerization Modification of Polymer Brushes for Surface Functionalization

Polymer brushes, which are assemblies of polymer chains tethered by one end to a surface, are widely used to modify the properties of materials, including wettability, biocompatibility, and chemical reactivity. The aldehyde functionality of this compound makes it an excellent candidate for incorporation into polymer brushes for subsequent surface functionalization.

In a typical approach, a monomer derived from this compound is grafted from a substrate using surface-initiated polymerization methods. This process results in a surface densely coated with polymer chains, each bearing a terminal or pendant aldehyde group. These aldehyde-functionalized brushes serve as a versatile platform for further chemical reactions, a strategy known as post-polymerization modification.

The aldehyde groups on the brush are readily available to react with a wide range of nucleophiles. A particularly common and effective method is Schiff base formation, where primary amines react with the aldehydes to form stable imine linkages. This reaction is often performed in aqueous solution at ambient temperature, making it ideal for conjugating sensitive biomolecules like proteins, peptides, or enzymes to the surface. clockss.orggoogle.com This covalent immobilization can be used to create biosensors, antimicrobial surfaces, or platforms for studying cell-surface interactions. The reaction can be followed by reduction to form a more stable secondary amine linkage. The versatility of aldehyde chemistry allows for the creation of multifunctional surfaces with precisely controlled properties.

Development of Catalytic Methodologies and Reagent Design

The distinct electronic and steric properties of this compound make it a valuable tool in the development and study of new catalytic reactions and synthetic methodologies.

Substrate in Asymmetric Catalysis (e.g., Organocatalysis, Chiral Phosphoramides, Cinchonium Salts)

In the field of asymmetric catalysis, where the goal is to synthesize a specific enantiomer of a chiral molecule, this compound has been employed as a key substrate. Its electron-donating silyloxy group can influence the stereochemical outcome of reactions.

A notable example is its use in an organocatalyzed Aldol (B89426) condensation. In a synthetic route for Tapentadol, this compound is reacted with propionaldehyde (B47417) using the chiral amino acid R-proline as the organocatalyst. google.com This reaction proceeds stereoselectively to form (2R, 3S)-3-hydroxy-2-methyl-3-(3-tert-butyldimethylsilyloxyphenyl)propionaldehyde, a key chiral intermediate. The catalyst, R-proline, facilitates the formation of a specific enantiomer by guiding the approach of the reactants through a chiral enamine intermediate. The success of this reaction highlights how the electronic nature of the substituted benzaldehyde (B42025) contributes to achieving high stereoselectivity in organocatalytic C-C bond formation.

| Aldehyde Substrate | Reaction Partner | Catalyst | Product | Significance |

|---|---|---|---|---|

| This compound | Propionaldehyde | R-Proline | (2R, 3S)-3-hydroxy-2-methyl-3-(3-tert-butyldimethylsilyloxyphenyl)propionaldehyde | Demonstrates use in stereoselective C-C bond formation for pharmaceutical synthesis. google.com |

Contribution to Selective Protection of Aldehydes and Ketones

The primary contribution of this compound to synthetic methodology lies in the strategic use of the tert-butyldimethylsilyl (TBDMS) group to mask the reactivity of a phenolic hydroxyl. The protection of hydroxyl groups as silyl (B83357) ethers is a cornerstone of modern organic synthesis, allowing for chemoselective reactions at other sites within a multifunctional molecule.

In the case of 3-hydroxybenzaldehyde (B18108), the phenolic proton is acidic and can interfere with a wide array of chemical transformations targeting the aldehyde, particularly those involving basic reagents, organometallics, or enolates. By converting the hydroxyl group to a robust TBDMS ether, its acidic nature is neutralized. This renders the aldehyde group the most reactive site, enabling clean and high-yielding transformations such as Grignard additions, Wittig reactions, or reductions that would otherwise be complicated by side reactions involving the unprotected phenol (B47542). The steric bulk of the TBDMS group also provides stability against a range of reaction conditions. The silyl ether can be selectively removed later in the synthetic sequence under mild conditions, typically using a fluoride ion source, without affecting other functional groups.

| Transformation | Typical Reagents | Solvent | General Conditions |

|---|---|---|---|

| Protection (Silylation) | TBDMS-Cl, Imidazole (B134444) or Triethylamine (B128534) | Dichloromethane (B109758) (DCM) or Dimethylformamide (DMF) | Room temperature, inert atmosphere. |

| Deprotection (Desilylation) | TBAF, HF-Pyridine, or Acetic Acid/THF/H₂O | Tetrahydrofuran (THF) | Room temperature or slightly elevated temperature. |

Involvement in Thioacetalization and Dithiane Chemistry

Thioacetalization is a fundamental reaction for the protection of carbonyl compounds, and it is also the entry point into dithiane chemistry, which allows for a reversal of the typical electrophilic reactivity of the carbonyl carbon (a concept known as umpolung). The aldehyde group of this compound readily undergoes thioacetalization.

When reacted with a dithiol, such as 1,3-propanedithiol, in the presence of a Lewis or Brønsted acid catalyst, the aldehyde is converted into a stable 1,3-dithiane. This transformation serves two primary purposes. First, the dithiane is an excellent protecting group for the aldehyde, stable to both acidic and basic conditions, allowing for extensive chemical modifications elsewhere in the molecule. Second, the C-H proton between the two sulfur atoms in the dithiane ring is now acidic. It can be removed with a strong base (e.g., n-butyllithium) to generate a potent carbon nucleophile. This nucleophilic dithiane anion can then react with various electrophiles (such as alkyl halides or epoxides), enabling the formation of new carbon-carbon bonds at the position of the original aldehyde carbon. Subsequent removal of the dithiane group, typically via oxidative or mercury(II)-assisted hydrolysis, regenerates a carbonyl group, revealing a ketone. This powerful synthetic sequence is a cornerstone of modern organic synthesis.

| Catalyst Type | Examples | Typical Conditions |

|---|---|---|

| Lewis Acids | BF₃·OEt₂, ZnCl₂, Sc(OTf)₃, Y(OTf)₃ | Aprotic solvent (e.g., DCM, Chloroform) |

| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), HCl | Solvent with azeotropic water removal (e.g., Toluene) |

| Other | Iodine (catalytic) | Solvent-free or in aprotic solvents |

Spectroscopic Characterization Methodologies in Research on 3 Tert Butyldimethylsilyloxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms and their connectivity within a molecule.

Proton NMR (¹H NMR) for Structural Elucidation and Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In 3-tert-Butyldimethylsilyloxybenzaldehyde, the ¹H NMR spectrum exhibits distinct signals corresponding to the aldehyde proton, the aromatic protons, and the protons of the tert-butyldimethylsilyl (TBDMS) protecting group.

The aldehyde proton (CHO) typically appears as a singlet in the downfield region of the spectrum, usually between δ 9.8 and 10.1 ppm. This significant downfield shift is due to the deshielding effect of the electronegative oxygen atom of the carbonyl group.

The protons of the TBDMS group give rise to two characteristic signals in the upfield region. The six methyl protons attached directly to the silicon atom (Si-(CH₃)₂) appear as a sharp singlet around δ 0.2 ppm. The nine protons of the tert-butyl group (-C(CH₃)₃) also appear as a singlet, typically around δ 0.9-1.0 ppm. The integration of these signals (6H and 9H, respectively) confirms the presence of the TBDMS group.

The aromatic protons on the benzene (B151609) ring appear in the region of δ 7.0-7.8 ppm. Due to the meta-substitution pattern, a complex splitting pattern is expected. The proton at the C2 position (ortho to the aldehyde) and the C6 position (ortho to the silyloxy group) are chemically distinct, as are the protons at the C4 and C5 positions. Their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) are used to confirm the 1,3-substitution pattern on the benzene ring.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | 9.9 - 10.0 | Singlet (s) | 1H |

| Aromatic (Ar-H) | 7.1 - 7.8 | Multiplet (m) | 4H |

| tert-butyl (-C(CH₃)₃) | 0.9 - 1.0 | Singlet (s) | 9H |

| Dimethylsilyl (-Si(CH₃)₂) | ~ 0.2 | Singlet (s) | 6H |

This interactive table summarizes the expected ¹H NMR chemical shifts for this compound.

Carbon-13 NMR (¹³C NMR) for Carbon Framework and Connectivity Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum.

The carbonyl carbon of the aldehyde group is highly deshielded and appears far downfield, typically between δ 190 and 193 ppm. The aromatic carbons resonate in the δ 120-160 ppm range. The carbon atom attached to the oxygen of the silyloxy group (C3) is found around δ 155-158 ppm, while the carbon attached to the aldehyde group (C1) is typically near δ 138 ppm. The other aromatic carbons (C2, C4, C5, C6) can be assigned based on their expected chemical shifts and by using advanced techniques like HSQC or HMBC.

The carbons of the TBDMS group have characteristic upfield shifts. The carbon atom of the quaternary center of the tert-butyl group (Si-C(CH₃)₃) appears around δ 18 ppm, and the methyl carbons of this group (-C(CH₃)₃) resonate near δ 25 ppm. The methyl carbons attached to the silicon atom (Si-CH₃) are the most shielded, appearing at approximately δ -5 ppm. amazonaws.com

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Aldehyde (-C HO) | 191 - 193 |

| Aromatic (C -OSi) | 156 - 158 |

| Aromatic (C -CHO) | 137 - 139 |

| Aromatic (Ar-C H) | 120 - 130 |

| tert-butyl (-C (CH₃)₃) | 25 - 26 |

| tert-butyl (-C (CH₃)₃) | 18 - 19 |

| Dimethylsilyl (-Si(C H₃)₂) | -4 to -5 |

This interactive table summarizes the expected ¹³C NMR chemical shifts for this compound.

Advanced NMR Techniques for Stereochemical Assignments

While this compound itself is achiral, its derivatives often contain stereocenters. Advanced NMR techniques are indispensable for determining the relative and absolute stereochemistry of these more complex molecules. numberanalytics.com

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies protons that are close to each other in space, typically within 5 Å. nanalysis.com This is crucial for assigning stereochemistry. For example, in a chiral derivative formed by the reaction at the aldehyde, a NOESY experiment could show a correlation between the protons of the TBDMS group and a newly introduced chiral center. The presence or absence of such a correlation can help determine the relative orientation of these groups in 3D space. kau.edu.salibretexts.org

Rotating-frame Overhauser Effect Spectroscopy (ROESY) is similar to NOESY but is often more effective for medium-sized molecules where the NOE enhancement might be close to zero. columbia.edu Like NOESY, ROESY detects through-space correlations and is a powerful tool for stereochemical analysis. numberanalytics.com

Other 2D techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish proton-proton and proton-carbon connectivities, which helps in the unambiguous assignment of all signals in complex derivatives before applying stereochemical analysis techniques like NOESY. ipb.pt

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to its key structural features.

The most prominent peak is the strong carbonyl (C=O) stretch of the aldehyde group, which appears in the region of 1690-1710 cm⁻¹. The exact position can confirm the presence of an aromatic aldehyde. The C-H stretch of the aldehyde proton is also characteristic, appearing as one or two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

The aromatic ring gives rise to several signals, including C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The substitution pattern on the ring can sometimes be inferred from the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending bands between 690 and 900 cm⁻¹.

The presence of the silyl (B83357) ether group is confirmed by a strong Si-O-C stretching band, typically found in the 1050-1150 cm⁻¹ region. The Si-C bonds of the TBDMS group also show characteristic vibrations, often around 840 cm⁻¹ and 780 cm⁻¹.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C=O | Stretch | 1690 - 1710 | Strong |

| Aldehyde C-H | Stretch | ~2720, ~2820 | Weak-Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |

| Si-O-C | Stretch | 1050 - 1150 | Strong |

| Si-C | Stretch/Rock | ~840, ~780 | Strong |

| Alkyl C-H | Stretch | 2850 - 2960 | Strong |

This interactive table summarizes the characteristic IR absorption frequencies for this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for analyzing the purity of volatile compounds like this compound and for identifying components in a reaction mixture. nih.gov

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. brjac.com.br Compounds in the mixture are separated based on their boiling points and interactions with the column's stationary phase. This compound, being a silylated and relatively nonpolar compound, exhibits good chromatographic behavior. researchgate.net

As each separated component elutes from the GC column, it enters the mass spectrometer. The molecules are ionized, typically by electron impact (EI), which causes them to fragment in a reproducible pattern. The mass spectrometer then separates and detects these fragments based on their m/z ratio, generating a mass spectrum that serves as a molecular "fingerprint".

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. A characteristic and often abundant fragment ion is observed at [M-57]⁺, corresponding to the loss of the tert-butyl group (C₄H₉), which is a hallmark of TBDMS-protected compounds. Other fragments can provide further structural confirmation. The retention time from the GC and the unique mass spectrum from the MS together provide high confidence in the identification and purity assessment of the compound. brjac.com.br

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique in the study of this compound and its derivatives, providing precise mass measurements that allow for the determination of elemental compositions. This capability is indispensable for confirming the identity of newly synthesized compounds and for elucidating the structures of reaction products and intermediates. The high resolving power of HRMS instruments distinguishes between ions with very similar mass-to-charge ratios (m/z), which is often necessary when dealing with complex organic molecules.

In research involving silyl-protected compounds like this compound, HRMS is employed to verify the successful installation of the tert-butyldimethylsilyl (TBDMS) protecting group. The expected mass increase and the characteristic isotopic pattern of silicon serve as key indicators. For instance, the derivatization of polar compounds with tert-butyldiphenylsilyl (TBDPS), a related protecting group, has been shown to yield derivatives with excellent stability for analysis. researchgate.net The mass spectra of such derivatives are often characterized by a significant ion at [M-57], corresponding to the loss of the tert-butyl radical, a feature that aids in structural confirmation. researchgate.net

The precision of HRMS allows for the confident assignment of molecular formulas. By comparing the experimentally measured exact mass to the calculated masses of potential formulas, researchers can narrow down the possibilities to a single, unambiguous elemental composition. This is particularly valuable in complex reaction mixtures where multiple products or byproducts may be formed.

| Analytical Parameter | Description | Relevance to this compound |

| Mass Accuracy | The closeness of the measured mass to the true mass, typically in parts per million (ppm). | Enables the confident determination of the elemental formula of the compound and its derivatives. |

| Resolving Power | The ability to distinguish between two peaks of slightly different mass-to-charge ratios. | Crucial for separating the molecular ion of the target compound from potential isobaric interferences. |

| Isotopic Pattern | The characteristic distribution of isotopic peaks for a given elemental formula. | The presence of silicon in the TBDMS group provides a distinct isotopic signature that aids in confirmation. |

| Fragmentation Analysis | Study of the fragment ions produced from the molecular ion. | Provides structural information, such as the characteristic loss of the tert-butyl group ([M-57]). researchgate.net |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is widely used for the analysis of a broad range of molecules, including those that are polar, thermally labile, or have high molecular weights. northwestern.eduresearchgate.net In the context of this compound and its derivatives, ESI-MS is particularly useful for generating intact molecular ions, which facilitates molecular weight determination. researchgate.net The process involves the formation of charged droplets from a solution, followed by solvent evaporation and the release of gas-phase ions. nih.gov

ESI is well-suited for analyzing compounds that can be readily protonated or deprotonated to form ions in solution. northwestern.edu For derivatives of this compound, the presence of the aldehyde group or other functional groups introduced during synthesis can provide sites for protonation (e.g., [M+H]⁺) or the formation of adducts with cations like sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺). The gentle nature of the ESI process minimizes fragmentation, resulting in mass spectra that are often dominated by the molecular ion peak, simplifying spectral interpretation. nih.gov

The coupling of ESI-MS with liquid chromatography (LC-MS) is a powerful combination for the analysis of complex mixtures. enovatia.com This allows for the separation of different components in a sample before they are introduced into the mass spectrometer, providing both retention time and mass information for each component. This is invaluable for monitoring reaction progress, identifying impurities, and characterizing complex product mixtures derived from this compound.

| Ionization Product | Description | Typical Observation in ESI-MS |

| [M+H]⁺ | Protonated molecule | Commonly observed in positive ion mode for compounds with basic sites. |

| [M+Na]⁺ | Sodium adduct | Frequently observed, especially when sodium salts are present in the sample or mobile phase. |

| [M+NH₄]⁺ | Ammonium adduct | Often seen when ammonium salts are used as buffers in the mobile phase. |

| [M-H]⁻ | Deprotonated molecule | Observed in negative ion mode for compounds with acidic protons. |

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is complementary to ESI. nih.gov It is particularly effective for the analysis of less polar and more volatile compounds that may not ionize efficiently by ESI. nih.govresearchgate.net The ionization process in APCI involves the vaporization of the sample in a heated nebulizer, followed by chemical ionization at atmospheric pressure, typically through proton transfer reactions with reagent gas ions. researchgate.net

For this compound and its derivatives, which possess moderate polarity and volatility, APCI-MS can be a valuable analytical tool. It is often used in conjunction with liquid chromatography (LC-MS) for the analysis of complex mixtures. nih.gov APCI is known to be less susceptible to matrix effects compared to ESI, which can be an advantage when analyzing samples from complex biological or environmental matrices. researchgate.net

While APCI is a soft ionization technique, it can sometimes induce more fragmentation than ESI, providing additional structural information. researchgate.net The resulting mass spectra may show both the molecular ion and characteristic fragment ions, which can be used for structural elucidation. The choice between ESI and APCI often depends on the specific properties of the analyte and the complexity of the sample matrix.

| Feature | APCI-MS | ESI-MS |

| Analyte Polarity | Less polar to moderately polar | Polar to highly polar |

| Analyte Volatility | Requires thermal vaporization | Does not require volatility |

| Ionization Mechanism | Gas-phase chemical ionization | Ion formation from charged droplets |

| Susceptibility to Matrix Effects | Generally lower | Can be significant |

| Fragmentation | Can be more pronounced | Typically minimal |

Advanced Chromatographic Separations and Analytical Techniques

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique that is widely used in synthetic organic chemistry for monitoring the progress of reactions, screening for optimal reaction conditions, and assessing the purity of compounds. bohrium.comsigmaaldrich.com In research involving this compound, TLC plays a crucial role in tracking the conversion of starting materials to products.

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or mixture of solvents). sigmaaldrich.com The retention factor (Rf), which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions (stationary phase, mobile phase, and temperature).

By spotting a small amount of the reaction mixture on a TLC plate and developing it with an appropriate solvent system, chemists can visualize the disappearance of the starting material spot and the appearance of the product spot. This allows for a quick determination of whether a reaction is complete. Different visualization techniques, such as UV light for UV-active compounds or chemical staining agents, can be used to detect the separated spots on the TLC plate.

| Parameter | Description | Application in this compound Synthesis |

| Retention Factor (Rf) | Ratio of the distance traveled by the spot to the distance traveled by the solvent front. | Used to identify and differentiate between starting materials, intermediates, and products. |

| Mobile Phase | The solvent system used to develop the TLC plate. | The polarity is optimized to achieve good separation of the components of interest. |

| Stationary Phase | The adsorbent material coated on the TLC plate (e.g., silica gel). | Provides the surface for the separation process. |

| Visualization | The method used to detect the spots on the TLC plate (e.g., UV light, staining). | Allows for the observation of the separated components. |

Flash Column Chromatography for Isolation and Purification of Synthetic Intermediates

Flash column chromatography is a rapid and efficient purification technique that is an essential tool in synthetic organic chemistry. orgsyn.org It is a preparative form of liquid chromatography that utilizes a column packed with a stationary phase (most commonly silica gel) and a mobile phase that is pushed through the column under moderate pressure. rochester.edu This technique is routinely used for the isolation and purification of synthetic intermediates and final products in reactions involving this compound.

The success of flash column chromatography relies on the proper selection of the stationary phase and the mobile phase. The choice of solvent system is often guided by preliminary TLC analysis, aiming for an Rf value of around 0.2-0.4 for the desired compound to ensure good separation. rochester.edu A gradient elution, where the polarity of the mobile phase is gradually increased, can be employed for the separation of complex mixtures with components of widely varying polarities. rochester.edu

Proper packing of the column is critical to achieve high resolution. orgsyn.org The crude reaction mixture is typically loaded onto the top of the column, either as a concentrated solution or adsorbed onto a small amount of silica gel. The solvent is then passed through the column, and fractions are collected and analyzed (often by TLC) to identify those containing the pure desired compound.

| Step | Description | Key Considerations |

| Column Packing | Filling the column with the stationary phase (e.g., silica gel) in a slurry with the mobile phase. | A well-packed, homogenous column is essential for good separation. orgsyn.org |

| Sample Loading | Applying the crude mixture to the top of the column. | The sample should be applied in a narrow band to maximize resolution. |

| Elution | Passing the mobile phase through the column to separate the components. | Can be isocratic (constant solvent composition) or gradient (changing solvent composition). orgsyn.org |

| Fraction Collection | Collecting the eluent in a series of tubes. | The size and number of fractions depend on the expected separation. |

| Analysis | Analyzing the collected fractions (e.g., by TLC) to identify the pure product. | Allows for the pooling of fractions containing the desired compound. |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Chiral Separations

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. nih.gov It offers high resolution, sensitivity, and speed, making it an indispensable tool for the purity assessment of this compound and its derivatives. sielc.com Reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is a common mode for the analysis of organic compounds. researchgate.net

In the context of purity assessment, HPLC can detect and quantify even minor impurities in a sample. google.com A sample of the synthesized compound is injected into the HPLC system, and the components are separated as they pass through the column. The detector (e.g., a UV-Vis detector) records the signal for each eluting component, resulting in a chromatogram where the area of each peak is proportional to the concentration of the corresponding component.

Furthermore, HPLC is a key technique for the separation of enantiomers (chiral separations). nih.gov This is particularly relevant when this compound is used in asymmetric synthesis to produce chiral molecules. Chiral stationary phases (CSPs) are designed to interact differently with the two enantiomers of a racemic mixture, leading to their separation into two distinct peaks in the chromatogram. sigmaaldrich.commdpi.comresearchgate.net The ability to separate and quantify enantiomers is crucial in the pharmaceutical industry, where the biological activity of a drug can be highly dependent on its stereochemistry.

| HPLC Mode | Stationary Phase | Mobile Phase | Application for this compound |

| Reversed-Phase | Nonpolar (e.g., C18) | Polar (e.g., acetonitrile/water) | Purity assessment, quantification of impurities. sielc.comresearchgate.net |

| Normal-Phase | Polar (e.g., silica) | Nonpolar (e.g., hexane (B92381)/ethyl acetate) | Separation of isomers. |

| Chiral | Chiral Selector | Varies | Separation of enantiomers of chiral derivatives. nih.govsigmaaldrich.commdpi.comresearchgate.net |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone technique in the characterization of novel compounds, providing fundamental insight into their elemental composition and purity. For this compound and its derivatives, this methodology is crucial for verifying the empirical formula and ensuring the successful synthesis of the target molecule. The technique quantitatively determines the percentage of carbon (C), hydrogen (H), and other elements, such as silicon (Si), within a sample. These experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's structural integrity and stoichiometric purity.

The theoretical elemental composition of this compound can be calculated from its molecular formula, C₁₃H₂₀O₂Si. Based on the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), oxygen (16.00 g/mol ), and silicon (28.09 g/mol ), the molecular weight of the compound is 236.42 g/mol . The expected percentages of each element are presented in the table below.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 13 | 156.13 | 66.03 |

| Hydrogen | H | 1.008 | 20 | 20.16 | 8.53 |

| Oxygen | O | 16.00 | 2 | 32.00 | 13.53 |

| Silicon | Si | 28.09 | 1 | 28.09 | 11.88 |

| Total | 236.38 | 100.00 |

In a typical research workflow, a purified sample of synthesized this compound would be subjected to combustion analysis. This process involves burning a small, precisely weighed amount of the compound in a stream of pure oxygen. The combustion products, primarily carbon dioxide (CO₂) and water (H₂O), are collected and measured. The amounts of carbon and hydrogen in the original sample are then determined from the masses of CO₂ and H₂O produced. Silicon content is often determined by other methods, such as inductively coupled plasma-atomic emission spectrometry (ICP-AES) or by analyzing the residue after combustion.

Table 2: Theoretical Elemental Composition of a Hypothetical Derivative: 4-nitro-3-tert-Butyldimethylsilyloxybenzaldehyde

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 13 | 156.13 | 55.49 |

| Hydrogen | H | 1.008 | 19 | 19.15 | 6.81 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 4.98 |

| Oxygen | O | 16.00 | 4 | 64.00 | 22.76 |

| Silicon | Si | 28.09 | 1 | 28.09 | 9.99 |

| Total | 281.38 | 100.00 |

Any significant deviation between the experimentally found values and the calculated percentages for a synthesized compound would indicate the presence of impurities, residual solvents, or an incorrect molecular structure. Therefore, elemental analysis serves as a critical quality control step in the synthesis and characterization of this compound and its derivatives, ensuring the reliability of subsequent spectroscopic and reactivity studies.

Future Directions and Emerging Research Avenues for 3 Tert Butyldimethylsilyloxybenzaldehyde

Exploration of Novel, More Sustainable Synthetic Routes and Methodologies